molecular formula C5H10NO2- B1245376 4-(Methylamino)butyrate

4-(Methylamino)butyrate

Cat. No.: B1245376
M. Wt: 116.14 g/mol
InChI Key: AOKCDAVWJLOAHG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-(methylamino)butyrate is an aza fatty acid anion and the conjugate base of 4-(methylamino)butyric acid. It derives from a butyrate. It is a conjugate base of a 4-(methylamino)butyric acid.

Scientific Research Applications

Charging Behavior and Stability in Cellulose Derivatives

4-(Methylamino)butyrate has been studied for its charging behavior and stability in cellulose derivatives like cellulose-4-[N-methylamino]butyrate hydrochloride (CMABH). The charging behavior varies with the degree of substitution and is affected by pH changes, indicating its potential in pH-sensitive applications. Additionally, the stability of CMABH, particularly the ester linkage, was analyzed under different pH conditions, revealing significant insights into its durability and potential applications in biodegradable materials (Zarth et al., 2012).

Reactivity in Organic Synthesis

The reactivity of 4-(methylamino)-3-penten-2-one, a derivative of this compound, has been explored in the synthesis of α-acylenaminoketones, leading to the formation of pyrazoles. This study showcases the compound's role in organic synthesis, providing a pathway to synthesize complex molecular structures, which could be vital in pharmaceutical and material science sectors (Negri & Kascheres, 2001).

Structural Studies in Chemistry

This compound has been involved in the study of molecular structure and tautomerism. For example, investigations into the structure of 4‐benzoyl‐5‐methyl‐2‐phenylpyrazol‐3‐one oxime and its methyl derivatives revealed insights into molecular stability, hydrogen bonding, and tautomeric forms. These studies are crucial for understanding the fundamental aspects of chemical behavior and interactions, which have implications in material science and drug design (Holzer et al., 2003).

Synthesis of Chemical Compounds

The compound has been utilized in the synthesis of various chemical compounds, like fluoroalkyl-substituted pyrazole-4-carboxylic acids. These compounds have potential applications in medicinal chemistry, showcasing the versatility of this compound in synthesizing biologically active molecules (Iminov et al., 2015).

Development of Bioactive Materials

This compound has been used in the development of bioactive materials. For instance, studies have described its impregnation into collagen scaffolds for tissue engineering applications. The incorporation of this compound-derived compounds into scaffolds showed potential in mimicking extracellular matrix functions, indicating its role in advancing biomaterials for medical applications (Kandhasamy et al., 2015).

Properties

Molecular Formula

C5H10NO2-

Molecular Weight

116.14 g/mol

IUPAC Name

4-(methylamino)butanoate

InChI

InChI=1S/C5H11NO2/c1-6-4-2-3-5(7)8/h6H,2-4H2,1H3,(H,7,8)/p-1

InChI Key

AOKCDAVWJLOAHG-UHFFFAOYSA-M

SMILES

CNCCCC(=O)[O-]

Canonical SMILES

CNCCCC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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